![molecular formula C12H15ClF3N B13895001 3-[[2-(Trifluoromethyl)phenyl]methyl]pyrrolidine;hydrochloride CAS No. 1203681-50-8](/img/structure/B13895001.png)
3-[[2-(Trifluoromethyl)phenyl]methyl]pyrrolidine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[[2-(Trifluoromethyl)phenyl]methyl]pyrrolidine;hydrochloride is a chemical compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrrolidine ring The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[2-(Trifluoromethyl)phenyl]methyl]pyrrolidine typically involves the following steps:
Formation of the Trifluoromethylphenyl Intermediate: The starting material, 2-(trifluoromethyl)benzyl chloride, is prepared by reacting 2-(trifluoromethyl)benzyl alcohol with thionyl chloride.
Nucleophilic Substitution: The intermediate is then reacted with pyrrolidine in the presence of a base such as sodium hydride or potassium carbonate to form 3-[[2-(trifluoromethyl)phenyl]methyl]pyrrolidine.
Hydrochloride Salt Formation: The final step involves treating the free base with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-[[2-(Trifluoromethyl)phenyl]methyl]pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring or the phenyl ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-[[2-(Trifluoromethyl)phenyl]methyl]pyrrolidine;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies and enzyme inhibition assays.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of agrochemicals and materials with unique properties due to the presence of the trifluoromethyl group.
Mécanisme D'action
The mechanism of action of 3-[[2-(Trifluoromethyl)phenyl]methyl]pyrrolidine;hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. The pyrrolidine ring may contribute to binding affinity and specificity by fitting into the active site of the target protein.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-methyl-3-[4-(trifluoromethyl)phenyl]pyrrolidine hydrochloride
- (S)-α,α-Bis[3,5-bis(trifluoromethyl)phenyl]-2-pyrrolidinemethanol trimethylsilyl ether
- (S)-2-[3,5-Bis(trifluoromethyl)phenyl]thioureido-N-benzyl-N,3,3-trimethylbutanamide
Uniqueness
3-[[2-(Trifluoromethyl)phenyl]methyl]pyrrolidine;hydrochloride is unique due to its specific combination of a trifluoromethyl group and a pyrrolidine ring, which imparts distinct chemical and biological properties. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the pyrrolidine ring contributes to binding affinity and specificity.
Propriétés
Numéro CAS |
1203681-50-8 |
|---|---|
Formule moléculaire |
C12H15ClF3N |
Poids moléculaire |
265.70 g/mol |
Nom IUPAC |
3-[[2-(trifluoromethyl)phenyl]methyl]pyrrolidine;hydrochloride |
InChI |
InChI=1S/C12H14F3N.ClH/c13-12(14,15)11-4-2-1-3-10(11)7-9-5-6-16-8-9;/h1-4,9,16H,5-8H2;1H |
Clé InChI |
BOHQGPQEUXDGLQ-UHFFFAOYSA-N |
SMILES canonique |
C1CNCC1CC2=CC=CC=C2C(F)(F)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,7-Dichloro-3-ethyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine](/img/structure/B13894934.png)
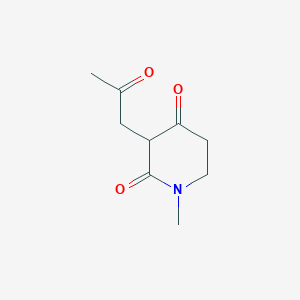
![5-[Methyl(propyl)amino]-2-nitrobenzonitrile](/img/structure/B13894941.png)
![1-(4-Aminobicyclo[2.2.2]octan-1-YL)ethan-1-one hydrochloride](/img/structure/B13894949.png)
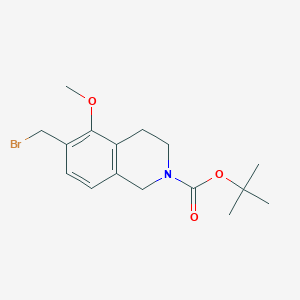
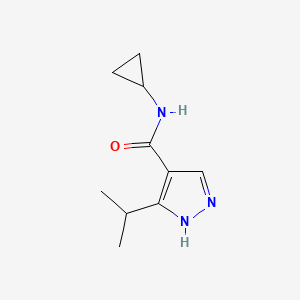
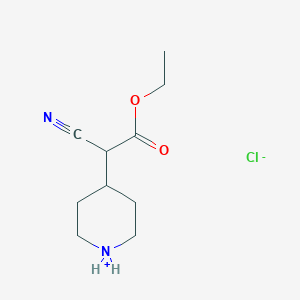
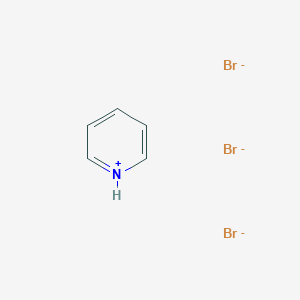
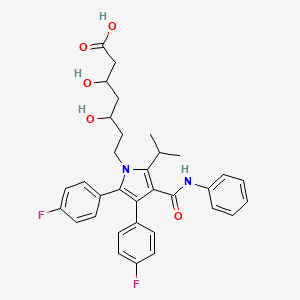
![1-[4-(Azetidin-3-yl)piperidin-1-yl]ethanone](/img/structure/B13894979.png)
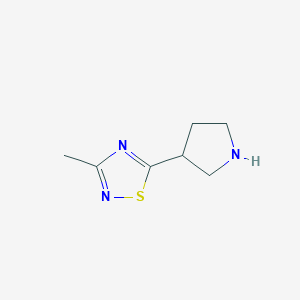

![4-[8-amino-3-(oxan-4-yl)imidazo[1,5-a]pyrazin-1-yl]-N-pyridin-2-ylbenzamide](/img/structure/B13894998.png)
![1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole-3-carboxamide](/img/structure/B13895006.png)
